N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine
Description
N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
CAS No. |
62400-54-8 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-benzyl-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-12-10(14-13-8)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,11,12,13,14) |
InChI Key |
RWWRHSLNLJUGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine typically involves the reaction of benzyl azide with 5-methyl-1H-1,2,4-triazole-3-amine. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-Benzyl-5-methyl-1H-1,2,4-triazol-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the triazole ring can bind to the active site of the enzyme, blocking its activity. The benzyl group enhances the compound’s binding affinity and specificity . The compound’s ability to form hydrogen bonds and interact with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
- 5-Methyl-N-nitro-1H-1,2,4-triazol-3-amine
Comparison: N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, it has a different functional group, leading to variations in reactivity and applications. Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, on the other hand, is a polytriazolylamine ligand with different coordination properties . The nitro derivative, 5-Methyl-N-nitro-1H-1,2,4-triazol-3-amine, exhibits different electronic properties due to the presence of the nitro group .
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